molecular formula C13H8F3NO4 B6393632 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% CAS No. 1261839-27-3

2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95%

Cat. No. B6393632
CAS RN: 1261839-27-3
M. Wt: 299.20 g/mol
InChI Key: HWKCBWZSUQLJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid (2H5TFMPA) is a synthetic compound that has been studied for its potential medicinal applications. It is a derivative of isonicotinic acid and has a molecular weight of 312.33 g/mol. 2H5TFMPA has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. The compound has been studied in several laboratory and clinical studies, and is being explored as a potential therapeutic agent for a variety of medical conditions.

Scientific Research Applications

2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has been studied for its potential medicinal applications. It has been shown to have anti-inflammatory effects in animal models and has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has been found to have anti-cancer effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, as well as inhibit the growth and spread of tumor cells. 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has also been found to have anti-oxidant effects, and has been shown to scavenge free radicals and protect cells from oxidative stress.

Mechanism of Action

The exact mechanism of action of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% is not yet fully understood. It is believed that the compound exerts its biological effects by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical events. For example, it has been shown to bind to the receptor for advanced glycation end products (RAGE), which is involved in inflammation and tumorigenesis. In addition, 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the activity of enzymes, such as COX-2. In addition, it has been found to induce apoptosis in cancer cells, as well as inhibit the growth and spread of tumor cells. 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has also been found to have anti-oxidant effects, and has been shown to scavenge free radicals and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low toxicity, making it safe to use in experiments. In addition, it is relatively easy to synthesize and is widely available. However, there are some limitations to using 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% in laboratory experiments. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Another limitation is that its effects are often not very specific, meaning that it can interact with many different receptors and enzymes.

Future Directions

The potential medical applications of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% are still being explored. Future research should focus on understanding the exact mechanisms of action of the compound, as well as exploring its potential therapeutic effects in more detail. In addition, further research should be conducted to optimize the synthesis of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% and to develop more specific and potent analogs of the compound. Other potential areas of research include studying the effects of 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% on other diseases and conditions, as well as exploring its potential therapeutic effects in combination with other drugs.

Synthesis Methods

2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. One method involves the reaction of isonicotinic acid with 3-trifluoromethoxybenzaldehyde in the presence of a base. This reaction produces 2-Hydroxy-5-(3-trifluoromethoxyphenyl)isonicotinic acid, 95% as the main product. Other methods of synthesis include the reaction of isonicotinic acid with 3-trifluoromethoxybenzyl bromide, or the reaction of isonicotinic acid with 3-trifluoromethoxybenzyl chloride.

properties

IUPAC Name

2-oxo-5-[3-(trifluoromethoxy)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-8-3-1-2-7(4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKCBWZSUQLJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688238
Record name 2-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261839-27-3
Record name 2-Oxo-5-[3-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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